molecular formula C11H20 B099297 Norbornane, 2-isobutyl- CAS No. 18127-14-5

Norbornane, 2-isobutyl-

Cat. No.: B099297
CAS No.: 18127-14-5
M. Wt: 152.28 g/mol
InChI Key: FUYHDFCORAHYRE-UHFFFAOYSA-N
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Description

Norbornane, 2-isobutyl- is a natural product found in Aloe africana with data available.

Scientific Research Applications

Polymer Synthesis

Norbornane derivatives are widely used in the synthesis of polymers due to their unique structural properties. The incorporation of norbornane into polymer backbones enhances the thermal and mechanical properties of the resulting materials.

1.1. Radical Copolymerization

Recent studies have demonstrated that norbornene-based monomers can be copolymerized with alkyl acrylates to produce high-performance polymers suitable for photoresist applications. For example, the copolymerization of alkyl 2-norbornene-2-carboxylates with n-butyl acrylate has shown significant improvements in glass transition temperature (Tg) compared to traditional polymers like polystyrene .

Table 1: Properties of Norbornene Copolymers

Polymer TypeTg (°C)SolubilityApplication Area
Poly(n-butyl acrylate)50GoodPhotoresists
Norbornene Copolymer80ExcellentCoatings and adhesives

1.2. Biobased Thermoset Films

Norbornene-functionalized plant oils have been utilized to create biobased thermoset films. The polymerization of these functionalized oils results in materials that are both sustainable and high-performing, making them suitable for various industrial applications such as coatings and binders .

Materials Science

The unique properties of norbornane derivatives make them valuable in developing advanced materials.

2.1. Polyimide Resins

Norbornane-2-isobutyl- has been explored as a precursor for polyimide resins, which are known for their high thermal stability and excellent mechanical properties. The use of tetracarboxylic dianhydrides derived from norbornane allows for the production of polyimides with enhanced light transmittance and solubility, making them ideal for optical applications .

Case Study: Polyimide Production

  • Objective: To synthesize a polyimide with high light transmittance.
  • Method: Utilization of norbornane-derived tetracarboxylic dianhydrides.
  • Results: The resulting polyimide exhibited superior thermal resistance and optical clarity compared to traditional polyimides.

Chemical Reactions and Precursor Applications

Norbornane derivatives serve as important intermediates in various chemical synthesis processes.

Properties

CAS No.

18127-14-5

Molecular Formula

C11H20

Molecular Weight

152.28 g/mol

IUPAC Name

2-(2-methylpropyl)bicyclo[2.2.1]heptane

InChI

InChI=1S/C11H20/c1-8(2)5-11-7-9-3-4-10(11)6-9/h8-11H,3-7H2,1-2H3

InChI Key

FUYHDFCORAHYRE-UHFFFAOYSA-N

SMILES

CC(C)CC1CC2CCC1C2

Canonical SMILES

CC(C)CC1CC2CCC1C2

Synonyms

2-Isobutylnorbornane

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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